2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom. Compounds with thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as the Gewald reaction and Paal-Knorr synthesis, due to their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt inflammatory pathways by modulating cytokine production .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 2-(4-Hydroxyphenyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and carboxylic acid functional groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .
Properties
Molecular Formula |
C11H8O3S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O3S/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-6,12H,(H,13,14) |
InChI Key |
MGJGGFDNLCMBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CS2)C(=O)O)O |
Origin of Product |
United States |
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